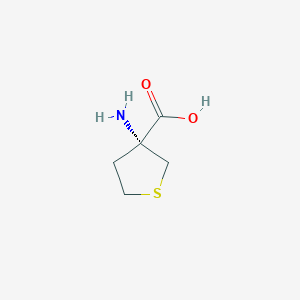

(3R)-3-aminothiolane-3-carboxylic acid

Description

Contextualization within the Field of Non-Canonical Amino Acids and Heterocyclic Scaffolds

Non-canonical amino acids (ncAAs), those not found among the 20 proteinogenic amino acids, have garnered substantial attention for their ability to introduce novel chemical and biological properties into peptides and other molecular frameworks. The incorporation of ncAAs can impart resistance to enzymatic degradation, modulate conformational preferences, and introduce new functionalities for further chemical modification. Sulfur-containing amino acids, in particular, play crucial roles in cellular functions, influencing redox states and detoxification pathways. nih.gov Methionine and cysteine, the two primary proteinogenic sulfur-containing amino acids, are integral to protein structure and metabolism. nih.govnih.gov The study of non-canonical sulfur-containing amino acids like (3R)-3-aminothiolane-3-carboxylic acid expands upon this natural precedent, offering new tools for chemical biology and drug discovery. nih.gov

Heterocyclic scaffolds, rings containing at least one atom other than carbon, are ubiquitous in pharmaceuticals and natural products. The thiophene (B33073) ring, a sulfur-containing heterocycle, and its saturated analogue, thiolane, are present in numerous biologically active compounds. mdpi.commdpi.com Derivatives of 2-aminothiophene-3-carboxylic acid esters, for instance, have been identified as highly selective cytostatic agents, demonstrating the therapeutic potential of this structural motif. nih.govresearchgate.net The presence of the thiolane ring in (3R)-3-aminothiolane-3-carboxylic acid provides a constrained three-dimensional structure that can be exploited in the design of molecules with specific spatial arrangements.

Significance as a Chiral Building Block in Advanced Organic Synthesis

Chirality is a fundamental property of many biological molecules, and the enantioselective synthesis of chiral compounds is a cornerstone of modern drug development. (3R)-3-aminothiolane-3-carboxylic acid, with its defined stereochemistry at the C3 position, is a valuable chiral building block. The use of such pre-defined chiral centers allows for the construction of complex target molecules with high stereochemical purity, avoiding the often-challenging separation of enantiomers.

The development of synthetic methodologies to access enantiomerically pure compounds is a major focus of organic chemistry. rsc.orgresearchgate.net The synthesis of chiral α-tertiary amino acid derivatives, for example, has been achieved through rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with excellent enantioselectivities. rsc.org Similarly, biocatalytic dynamic kinetic resolution has been employed for the enantioselective synthesis of α-thiocarboxylic acids. nih.gov These advanced synthetic strategies underscore the importance of and demand for novel chiral building blocks like (3R)-3-aminothiolane-3-carboxylic acid.

The structural rigidity of the thiolane ring, combined with the stereochemically defined amino and carboxylic acid groups, makes this compound an attractive scaffold for the synthesis of peptidomimetics and other conformationally constrained molecules. Such molecules are of great interest in drug discovery as they can mimic the bioactive conformations of natural peptides while exhibiting improved pharmacokinetic properties.

Evolution of Research on Thiolane-Based Amino Acid Derivatives

The scientific journey towards understanding and utilizing thiolane-based amino acid derivatives is built upon a rich history of research into sulfur-containing compounds and heterocyclic chemistry. Early investigations into sulfur-containing amino acids focused primarily on the proteinogenic methionine and cysteine and their roles in biological systems. nih.govresearchgate.net The discovery of penicillin in the mid-20th century, with its thiazolidine (B150603) ring (a related sulfur-containing heterocycle), spurred significant interest in the synthesis and biological activity of such compounds.

In recent decades, advancements in synthetic organic chemistry have enabled the preparation of a wide array of non-canonical amino acids, including those with heterocyclic side chains. The development of methods for the synthesis of thiophene derivatives and their subsequent biological evaluation has laid the groundwork for the exploration of their saturated thiolane counterparts. mdpi.comnih.govtandfonline.comresearchgate.netnih.govresearchgate.net For instance, the synthesis of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives has been explored for their potential as antibacterial agents. nih.gov

The pursuit of enantiomerically pure compounds has driven the development of asymmetric synthetic routes to access specific stereoisomers of thiolane-based amino acids. While the literature on (3R)-3-aminothiolane-3-carboxylic acid itself is not extensive, the methodologies developed for the synthesis of other chiral sulfur-containing heterocycles and cyclic amino acids provide a strong foundation for its preparation and further investigation. The ongoing exploration of novel amino acids and their incorporation into various molecular scaffolds continues to be a vibrant and productive area of chemical research. mdpi.com

Detailed Research Findings

While specific research exclusively focused on (3R)-3-aminothiolane-3-carboxylic acid is limited in publicly available literature, the broader class of thiolane and thiophene-based amino acid derivatives has been the subject of various synthetic and biological studies. The following tables present representative data from studies on related compounds, which can provide insights into the potential properties and synthetic accessibility of the title compound.

| Compound | Synthetic Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Reaction | 4-phenylcyclohexanone, methyl cyanoacetate, sulfur, diethylamine | 84 | nih.gov |

| N-(2-Chlorophenyl)-2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Gewald Reaction | 4-phenylcyclohexanone, N-(2-chlorophenyl)-2-cyanoacetamide, sulfur, morpholine | 48 | nih.gov |

| Ethyl 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Multi-step synthesis | Gewald product, chloroacetyl chloride, substituted piperazine | Data not specified | mdpi.com |

| Compound | Biological Target/Activity | Result | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylic acid ester derivatives | Cytostatic activity against various cancer cell lines | Showed unusual cytostatic selectivity for several T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. | nih.govresearchgate.net |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Acetylcholinesterase Inhibition | Showed 60% inhibition, more potent than the reference drug donepezil (B133215) (40% inhibition). | mdpi.com |

| 3-Arylaminothiophenic-2-carboxylic acid derivatives | FTO (fat mass and obesity-associated protein) inhibitors | Identified as new FTO inhibitors with good antileukemia activity. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

(3R)-3-aminothiolane-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |

InChI Key |

SAKWWHXZZFRWCN-YFKPBYRVSA-N |

Isomeric SMILES |

C1CSC[C@@]1(C(=O)O)N |

Canonical SMILES |

C1CSCC1(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3 Aminothiolane 3 Carboxylic Acid and Its Enantiomers

Stereoselective Synthesis Strategies and Asymmetric Approaches

Achieving the desired stereochemistry at the C3 position is the most critical aspect of synthesizing (3R)-3-aminothiolane-3-carboxylic acid. Several asymmetric strategies can be employed to control the stereochemical outcome of the reaction, ensuring the formation of the desired enantiomer in high purity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. For the synthesis of (3R)-3-aminothiolane-3-carboxylic acid, a chiral auxiliary can be attached to a suitable precursor to control the introduction of the amino group.

One common approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.orgnih.govharvard.edu For instance, a thiolane-3-carboxylic acid derivative could be coupled with (1R,2R)-pseudoephedrine to form a chiral amide. Subsequent enolization and electrophilic amination would proceed with high diastereoselectivity, directed by the chiral auxiliary. Finally, removal of the auxiliary by hydrolysis would yield the desired (3R)-3-aminothiolane-3-carboxylic acid. nih.govharvard.edu

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. An N-acyloxazolidinone derived from a thiolane-3-carboxylic acid can undergo highly diastereoselective reactions. For example, the enolate of this N-acyloxazolidinone could react with an electrophilic nitrogen source, such as a diazo compound, to install the amino group with excellent stereocontrol. Subsequent cleavage of the auxiliary would furnish the target amino acid.

| Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Excess (d.e.) | Reference |

| (1R,2R)-Pseudoephedrine | Electrophilic Amination | >95% | nih.govharvard.edu |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Azidation of Enolate | >98% |

Enantioselective Catalysis in Key Reaction Steps

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. beilstein-journals.orgsemanticscholar.org For the synthesis of (3R)-3-aminothiolane-3-carboxylic acid, key bond-forming reactions can be rendered enantioselective through the use of chiral metal complexes or organocatalysts.

A potential strategy involves the asymmetric reduction of a suitable precursor, such as a 3-iminothiolane-3-carboxylic acid derivative. Chiral transition metal catalysts, for example, those based on rhodium or ruthenium with chiral phosphine ligands, can catalyze the hydrogenation of the imine group with high enantioselectivity.

Alternatively, an asymmetric Mannich reaction could be employed. beilstein-journals.orgsemanticscholar.org A thiolane-based enolate or its equivalent could react with an imine in the presence of a chiral catalyst to establish the C-N bond and the stereocenter simultaneously. Chiral bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, have proven effective in promoting such reactions with high enantiomeric excess (e.e.).

| Catalytic System | Key Reaction | Typical Enantiomeric Excess (e.e.) | Reference |

| [Rh(COD)2]BF4 / (R)-BINAP | Asymmetric Hydrogenation of Imine | >90% | nih.gov |

| Chiral Thiourea Organocatalyst | Asymmetric aza-Henry Reaction | 86-94% | beilstein-journals.org |

| Chiral Phosphoric Acid | Asymmetric Mannich Reaction | >90% | beilstein-journals.org |

Resolution of Racemic Mixtures for Enantiopure Access

Resolution of a racemic mixture is a classical yet effective method for obtaining enantiomerically pure compounds. libretexts.org This strategy involves the separation of a 50:50 mixture of enantiomers into its individual components. libretexts.org In the context of 3-aminothiolane-3-carboxylic acid, a racemic mixture can be synthesized first, followed by resolution to isolate the desired (3R)-enantiomer.

A common method for resolution is the formation of diastereomeric salts. libretexts.org The racemic amino acid is treated with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org Once separated, the desired diastereomer is treated with an acid or base to cleave the resolving agent, yielding the enantiomerically pure (3R)-3-aminothiolane-3-carboxylic acid.

| Resolving Agent | Principle of Separation | Advantage | Disadvantage |

| (R)-(-)-Mandelic Acid | Formation of diastereomeric salts with different solubilities | Readily available and relatively inexpensive | Can be labor-intensive and yield is limited to 50% for the desired enantiomer |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High purity of separated enantiomers | Can be expensive and not suitable for large-scale separation |

| Enzymatic Resolution | Enantioselective enzymatic reaction | High enantioselectivity | Enzyme stability and cost can be a concern |

Precursor Design and Derivatization Routes

Utilization of D-Methionine and D-Methioninol Derivatives

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is an attractive strategy. D-methionine, a non-proteinogenic amino acid, serves as an excellent chiral precursor for the synthesis of (3R)-3-aminothiolane-3-carboxylic acid. wikipedia.orgnih.govcjbio.net The inherent stereochemistry of D-methionine can be transferred to the target molecule, avoiding the need for a separate asymmetric step.

A plausible synthetic route starting from D-methionine could involve the protection of the amino and carboxylic acid groups, followed by a ring-closing metathesis or an intramolecular nucleophilic substitution to form the thiolane ring. For example, the side chain of a suitably protected D-methionine derivative could be functionalized to introduce a leaving group, which would then be displaced by the sulfur atom to form the five-membered ring.

D-methioninol, the corresponding amino alcohol derived from the reduction of D-methionine, can also be a valuable precursor. The hydroxyl group of D-methioninol can be converted into a good leaving group to facilitate the ring-closing reaction.

| Precursor | Key Transformation | Advantage |

| D-Methionine | Intramolecular cyclization | Readily available chiral starting material |

| D-Methioninol | Conversion of hydroxyl to leaving group for cyclization | Provides an alternative handle for ring formation |

Tandem Reactions and One-Pot Methodologies for Ring Formation

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, can significantly enhance synthetic efficiency. nih.govrsc.org Similarly, one-pot methodologies, where sequential reactions are carried out in the same reaction vessel, reduce the need for purification steps and minimize solvent waste. nih.govnih.govrsc.orgmurraystate.edursc.org

For the formation of the thiolane ring, a tandem Michael addition/cyclization sequence could be envisioned. A suitable precursor bearing a nucleophilic sulfur and an α,β-unsaturated carbonyl moiety could undergo an intramolecular Michael addition to form the five-membered ring.

A one-pot synthesis of 3-aminothiolane-3-carboxylic acid could start from a commercially available precursor like thiolane-3-one. uzh.ch This could involve a Strecker-type reaction where the ketone is treated with a cyanide source and an amine, followed by hydrolysis of the resulting aminonitrile to the desired amino acid. By carefully controlling the reaction conditions, these steps could potentially be performed in a single pot.

| Methodology | Description | Key Advantage |

| Tandem Michael Addition/Cyclization | Intramolecular addition of a sulfur nucleophile to an α,β-unsaturated system followed by ring closure. | High atom economy and step efficiency. nih.govrsc.org |

| One-Pot Strecker Synthesis | Conversion of a ketone to an α-amino acid via an aminonitrile intermediate in a single reaction vessel. | Reduced workup and purification steps. nih.govrsc.org |

Protecting Group Chemistry and Strategies in Synthesis

The synthesis of amino acids and their subsequent use in peptide chemistry necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl functionalities. nih.gov A successful synthetic strategy relies on the careful selection of protecting groups that are stable under a given set of reaction conditions but can be removed selectively under mild conditions without affecting other parts of the molecule. beilstein-journals.org This concept is known as orthogonal protection. researchgate.net

Amino Group Protection: The nucleophilic nature of the amine requires protection during many synthetic transformations. Common protecting groups for the amino function are carbamates, such as the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Z or Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.gov

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of nucleophilic and basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

Z (Cbz) Group: Typically installed using benzyl chloroformate, it is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis, a mild reduction method.

Fmoc Group: Introduced via Fmoc-chloride or Fmoc-OSu, this group is notably stable to acidic conditions but is cleaved under mild basic conditions, often using piperidine. This base-lability makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Z group, a strategy widely employed in solid-phase peptide synthesis. researchgate.net

In the synthesis of dipeptides containing the 3-aminothiolane-3-carboxylic acid moiety, both Fmoc and Z groups have been utilized to protect the N-terminus of valine before its coupling to the azirine synthon. uzh.ch

Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester to prevent it from acting as a nucleophile or an acid. researchgate.net The choice of ester is critical for ensuring compatibility with other reaction steps.

Methyl or Ethyl Esters: These simple esters are stable to acidic conditions but are cleaved by base-mediated hydrolysis (saponification). researchgate.net

Benzyl (Bn) Ester: Stable to both mild acid and base, this group is an excellent choice when orthogonality is needed. It is selectively removed by catalytic hydrogenolysis, the same conditions used for Z-group removal.

tert-Butyl (tBu) Ester: This bulky ester is stable to basic conditions and hydrogenolysis but is cleaved under acidic conditions (e.g., TFA), making it orthogonal to the Fmoc and Z groups. researchgate.net

| Protecting Group | Structure | Introduction Reagent(s) | Removal Conditions | Stability |

| For Amino Group | ||||

| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenolysis, Nucleophiles |

| Benzyloxycarbonyl (Z, Cbz) | Z-NH-R | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid/Base |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

| For Carboxyl Group | ||||

| Methyl/Ethyl Ester | R-CO₂Me/Et | MeOH or EtOH, Acid catalyst | Base Hydrolysis (NaOH, LiOH) | Acid, Hydrogenolysis |

| Benzyl (Bn) Ester | R-CO₂Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid/Base |

| tert-Butyl (tBu) Ester | R-CO₂tBu | Isobutene, Acid catalyst | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

Scalability and Efficiency Considerations in Preparative Methodologies

Key Considerations for Scalability:

Reagent Safety and Cost: The use of hazardous, toxic, or expensive reagents is a major barrier to large-scale synthesis. The reported synthesis of the azirine synthon employs reagents like phosgene and sodium azide (B81097), which are highly toxic and require specialized handling procedures, complicating scale-up. uzh.ch

Reaction Conditions: Extreme temperatures, high pressures, or the need for strictly anhydrous conditions can be difficult and costly to maintain in large reactors. The reported procedures involve reactions at both 0°C and reflux, which are generally manageable on a larger scale.

Purification Methods: Chromatographic purification is often not feasible for large quantities of material due to solvent consumption and time. Scalable processes ideally rely on crystallization, distillation, or extraction for product isolation. Each step in the synthesis of the thiolane amino acid synthon requires purification, and the viability of non-chromatographic methods would need to be assessed.

Biocatalytic methods, such as enzymatic resolution, often present attractive alternatives for large-scale production. mdpi.com Enzymes operate under mild conditions (aqueous media, room temperature), are highly selective (reducing the need for protecting groups and minimizing byproducts), and are biodegradable. nih.govmdpi.com An enzymatic resolution of a late-stage intermediate could potentially be a more efficient and scalable method for producing enantiomerically pure (3R)-3-aminothiolane-3-carboxylic acid compared to a multi-step asymmetric chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 3r 3 Aminothiolane 3 Carboxylic Acid and Its Analogues

Cyclization and Ring System Transformations

The thiolane ring of (3R)-3-aminothiolane-3-carboxylic acid provides a stable scaffold, but like other heterocyclic systems, it can participate in ring transformations, particularly when activated. While specific studies on the cyclization and ring transformations of (3R)-3-aminothiolane-3-carboxylic acid are not extensively documented, analogous reactions in similar heterocyclic systems suggest potential pathways. For instance, three-component ring transformations are powerful methods for synthesizing complex heterocyclic structures from simpler precursors. semanticscholar.org In a related context, the synthesis of heteroannulated pyrido[2,3-c]coumarins has been achieved through domino reactions of chromone-3-carboxylic acids with aminoheterocycles. researchgate.net

The synthesis of the thiolane ring itself, as in the case of 2-amino-4,5-dihydrothiophene-3-carbonitriles, can be achieved through intramolecular cyclization following a Michael-type addition. nih.gov This highlights the propensity of sulfur-containing systems to undergo cyclization reactions. The transformation of the thiolane ring in (3R)-3-aminothiolane-3-carboxylic acid could potentially be initiated by reactions involving the sulfur atom, such as oxidation followed by rearrangement, or by leveraging the existing functional groups to direct intramolecular cyclizations, though such specific transformations for this molecule remain a topic for further investigation.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical modifications, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of (3R)-3-aminothiolane-3-carboxylic acid and its analogues can be converted to its corresponding esters through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.orgorganic-chemistry.org This method is known to suppress side reactions and provide good yields even with sterically demanding alcohols. organic-chemistry.org Ester derivatives of related aminothiophene carboxylic acids have been synthesized and evaluated for their biological activities, demonstrating the utility of this functional group transformation. nih.gov

Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. mdpi.com Direct amidation of (3R)-3-aminothiolane-3-carboxylic acid with an amine can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. openstax.org To overcome this, activating agents are employed. Carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. openstax.org Other methods involve the use of Lewis acid catalysts or reagents like trimethyl phosphite (B83602) and iodine to promote the reaction. nih.govresearchgate.net

A key example of amidation involving a synthon of 3-aminothiolane-3-carboxylic acid is the reaction of N-methyl-N-phenyl-5-thia-1-azaspiro[2.4]hept-1-en-2-amine with N-protected valine. This reaction proceeds smoothly to form protected dipeptides, effectively creating an amide bond between the valine carboxylic acid and the amine precursor of the thiolane amino acid. clockss.org This demonstrates the feasibility of incorporating this unique amino acid into peptide chains.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Heat | masterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP | Room Temperature | organic-chemistry.org |

| Amidation | Amine, DCC or EDAC | Room Temperature | openstax.org |

| Amidation | Amine, Trimethyl phosphite, I₂ | 0°C to Room Temperature | researchgate.net |

| Amidation (Peptide Coupling) | N-protected Amino Acid | Coupling conditions | clockss.org |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Milder and more selective reagents, such as borane (B79455) (BH₃), can also be used and may offer better chemoselectivity in the presence of other reducible functional groups. organic-chemistry.org A newer, safer method utilizes ammonia-borane with catalytic titanium tetrachloride for the reduction of carboxylic acids, which tolerates various functional groups, including N-protected amino acids. organic-chemistry.org Partial reduction of carboxylic acids to aldehydes is not typically possible directly but can be achieved by first converting the acid to a more reactive derivative like an acid chloride or an amide. researchgate.net

Oxidation: Further oxidation of the carboxylic acid group is generally not possible without cleaving the C-C bond. Oxidative decarboxylation reactions, such as the Hunsdiecker reaction, can occur under specific conditions, leading to the loss of carbon dioxide and the introduction of a different functional group. However, these reactions are not commonly applied to amino acids due to the presence of the sensitive amine group.

Amine Reactivity and Derivatization Patterns

The primary amine group in (3R)-3-aminothiolane-3-carboxylic acid is a nucleophilic center that can undergo a variety of derivatization reactions. These modifications are crucial for peptide synthesis (where the amine is protected), for improving analytical detection, and for modulating biological activity. nih.govnih.gov

Common derivatization reactions include:

Acylation/Amidation: The amine can react with activated carboxylic acids (e.g., acid chlorides, anhydrides) or be coupled with carboxylic acids using standard peptide coupling reagents to form amides. This is the fundamental reaction for forming peptide bonds. clockss.org

Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) yields sulfonamides. This is often used for protection or for introducing a fluorescent tag (dansyl) for analytical purposes.

Protection: For use in peptide synthesis, the amine group must be temporarily protected. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which can be attached via their respective anhydrides or chlorides and later removed under specific acidic or basic conditions. clockss.org

A sequential derivatization strategy can be employed to tag both the amine and carboxylic acid groups in a single analysis, which enhances signal response in mass spectrometry. nih.gov This involves reacting the amine with an acyl chloride tag, followed by a separate derivatization of the carboxylate. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful insights into reaction mechanisms, transition state geometries, and the energetics of chemical transformations. researchgate.net While specific computational studies on the reaction mechanisms of (3R)-3-aminothiolane-3-carboxylic acid are not widely published, methods applied to similar molecules can be extrapolated.

For the related compound methyl-3-aminothiophene-2-carboxylate, density functional theory (DFT) calculations have been used to analyze its structure, electrostatic potential (ESP), and frontier molecular orbitals (HOMO-LUMO). mdpi.com The ESP map helps identify sites for electrophilic and nucleophilic attack, while the HOMO-LUMO gap indicates the chemical reactivity of the molecule. mdpi.com Such studies can predict how the amino and carboxyl groups participate in intermolecular and intramolecular interactions, which governs their reactivity. mdpi.com

For a mechanistic study, computational tools could be used to:

Model the transition states of key reactions like amidation or esterification to understand the energy barriers and the role of catalysts.

Calculate the reaction coordinate diagrams for multi-step processes to identify intermediates and rate-determining steps. researchgate.net

Analyze the conformational preferences of the thiolane ring and how they influence the accessibility and reactivity of the functional groups.

Investigate the pKa of the amino and carboxylic acid groups to better understand their behavior in solution.

Such computational investigations, when combined with experimental data, can provide a detailed picture of the chemical behavior of (3R)-3-aminothiolane-3-carboxylic acid and guide the rational design of new synthetic routes and analogues. nih.gov

Applications of 3r 3 Aminothiolane 3 Carboxylic Acid As a Chiral Building Block in Complex Molecular Architectures

Incorporation into Peptidomimetic Scaffolds

The incorporation of (3R)-3-aminothiolane-3-carboxylic acid into peptide sequences is a strategy to develop peptidomimetics with enhanced stability and receptor affinity. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacokinetic properties, such as resistance to proteolytic degradation. nih.gov

The rigid five-membered thiolane ring of (3R)-3-aminothiolane-3-carboxylic acid significantly restricts the conformational freedom of the peptide backbone when it is incorporated into a peptide chain. clockss.org This constraint can pre-organize the peptide into a specific conformation that is favorable for binding to a biological target, leading to increased potency and selectivity. clockss.org The defined stereochemistry of the (3R) configuration further influences the spatial arrangement of the amino and carboxylic acid groups, which can be crucial for molecular recognition. nih.gov

The synthesis of dipeptides containing 3-aminothiolane-3-carboxylic acid has been reported, demonstrating its feasibility as a building block in peptide synthesis. clockss.orguzh.ch For instance, a heterospirocyclic 2H-azirin-3-amine has been utilized as a synthon for 3-aminothiolane-3-carboxylic acid in the preparation of protected dipeptides. clockss.orguzh.ch

| Dipeptide Synthesis using a 3-Aminothiolane-3-carboxylic Acid Synthon | |

| Starting Material | N-methyl-N-phenyl-5-thia-1-azaspiro[2.4]hept-1-en-2-amine (a synthon for 3-aminothiolane-3-carboxylic acid) |

| Reactant | N-protected valine |

| Product | Protected dipeptides containing the heterocyclic amino acid |

| Significance | Demonstrates the incorporation of the 3-aminothiolane-3-carboxylic acid moiety into a peptide chain. |

| Reference | clockss.orguzh.ch |

The defined geometry of (3R)-3-aminothiolane-3-carboxylic acid can be exploited to mimic specific peptide secondary structures, such as β-turns and helices. nih.gov The fixed bond angles of the thiolane ring can force the peptide backbone to adopt a turn-like conformation, which is a common motif in protein-protein interactions. nih.gov By strategically placing this constrained amino acid in a peptide sequence, it is possible to induce a desired secondary structure that is essential for biological activity. nih.gov The conformational analysis of tetrapeptides containing cyclic amino acid surrogates for proline has shown that the chirality of the cyclic residue significantly influences the propensity to form turn structures. nih.gov While specific studies on peptides containing (3R)-3-aminothiolane-3-carboxylic acid are limited, the principles derived from similar cyclic amino acids suggest its potential as a turn-inducer. nih.gov

Utility in Heterocyclic Compound Synthesis beyond Thiolanes

Amino acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. nih.gov The functional groups of (3R)-3-aminothiolane-3-carboxylic acid, namely the amino and carboxylic acid groups, along with the sulfur atom in the thiolane ring, offer multiple reaction sites for cyclization and functionalization reactions to build more complex fused heterocyclic systems. nih.gov

While specific examples of using (3R)-3-aminothiolane-3-carboxylic acid for the synthesis of heterocycles beyond the thiolane core are not extensively documented in readily available literature, the general reactivity of amino acids suggests potential synthetic routes. nih.gov For instance, the amino and carboxyl groups can participate in condensation reactions to form lactams, which can be further modified. The sulfur atom could also be involved in cyclization reactions to form sulfur-containing fused ring systems.

Role in the Synthesis of Structurally Diverse Analogues for Research Purposes

The chiral nature of (3R)-3-aminothiolane-3-carboxylic acid makes it an attractive scaffold for the synthesis of combinatorial libraries of structurally diverse analogues for biological screening. nih.gov By modifying the amino and carboxylic acid groups, as well as potentially functionalizing the thiolane ring, a large number of distinct compounds can be generated from this single chiral building block. nih.govnih.gov These libraries can be used to explore structure-activity relationships (SAR) and to identify novel bioactive compounds. researchgate.net

The use of mixture-based synthetic combinatorial libraries allows for the rapid screening of millions of compounds. nih.gov A scaffold-ranking library approach, for example, can be employed to identify promising core structures, which can then be further elaborated in a positional scanning library to determine the most effective functional groups at each position of diversity. nih.gov Although specific libraries based on the (3R)-3-aminothiolane-3-carboxylic acid scaffold are not prominently reported, the principles of combinatorial chemistry support its potential in this area. nih.gov

Development of Novel Chiral Ligands and Organocatalysts Incorporating the Thiolane Moiety

Chiral ligands and organocatalysts are essential tools in asymmetric synthesis for the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.govresearchgate.net The rigid, chiral structure of (3R)-3-aminothiolane-3-carboxylic acid makes it a promising candidate for the development of novel chiral ligands and organocatalysts. researchgate.net The thiolane ring can provide a defined stereochemical environment around a metal center in a catalyst, influencing the stereochemical outcome of a reaction. nih.gov

Computational and Theoretical Investigations Pertaining to 3r 3 Aminothiolane 3 Carboxylic Acid

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of (3R)-3-aminothiolane-3-carboxylic acid would be the initial step in its theoretical investigation. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. The energy landscape map illustrates these conformers as energy minima, connected by transition states.

Methodology:

Potential Energy Surface (PES) Scanning: Key rotatable bonds, such as those in the thiolane ring and the side chains, would be systematically rotated to map the potential energy surface and identify low-energy conformations.

Molecular Mechanics (MM) and Quantum Mechanics (QM) Methods: Initial explorations might use faster MM methods, followed by more accurate QM calculations (like Density Functional Theory, DFT) to optimize the geometries of the identified conformers and calculate their relative energies.

Expected Insights:

Identification of the most stable conformer(s) in different environments (gas phase, solution).

Understanding the flexibility of the thiolane ring and its puckering.

Information on intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to understanding its reactivity.

Methodology:

Density Functional Theory (DFT): This is a common method for calculating electronic structure properties. Functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) would be used.

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions helps predict sites susceptible to electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

Predicted Reactivity Descriptors:

| Parameter | Predicted Significance for (3R)-3-aminothiolane-3-carboxylic acid |

| HOMO-LUMO Gap | A smaller gap would suggest higher reactivity. |

| Global Hardness/Softness | These parameters would quantify the molecule's resistance to change in its electron distribution. |

| Fukui Functions | Would pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. |

This table represents a hypothetical output for illustrative purposes, as no specific data for the compound was found.

Molecular Modeling and Docking Studies for Scaffold Design and Chemical Interactions

Molecular modeling and docking are powerful tools for designing new molecules based on a specific scaffold and predicting their interactions with biological targets, such as proteins.

Methodology:

Scaffold Hopping and Bioisosteric Replacement: The (3R)-3-aminothiolane-3-carboxylic acid structure could serve as a core scaffold. Computational tools would be used to explore modifications to this scaffold to improve properties like binding affinity or selectivity.

Molecular Docking: If a biological target were identified, docking simulations would predict the preferred binding orientation of the molecule within the target's active site. This involves scoring functions to estimate the binding affinity.

Potential Applications:

Drug Discovery: The scaffold could be optimized to design inhibitors or modulators of specific enzymes or receptors.

Understanding Structure-Activity Relationships (SAR): By modeling derivatives of the parent compound, researchers could understand how chemical modifications affect biological activity.

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound by comparing theoretical and experimental spectra.

Methodology:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict 1H and 13C NMR chemical shifts.

IR and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of peaks in infrared (IR) and Raman spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in UV-Vis spectra.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameters |

| 1H NMR | Chemical shifts for protons on the thiolane ring and side chains. |

| 13C NMR | Chemical shifts for all carbon atoms, including the quaternary carbon and the carboxylic acid carbon. |

| IR Spectroscopy | Vibrational frequencies for key functional groups: N-H stretch (amine), O-H stretch (carboxylic acid), C=O stretch. |

This table represents a hypothetical output for illustrative purposes, as no specific data for the compound was found.

Structural Modifications and Analog Design of 3r 3 Aminothiolane 3 Carboxylic Acid for Research Applications

Isosteric and Bioisosteric Replacements of the Carboxylic Acid Functionality

The carboxylic acid group is a crucial component of many biologically active molecules, including (3R)-3-aminothiolane-3-carboxylic acid, due to its ability to act as a hydrogen bond donor and acceptor and to exist in an anionic state at physiological pH. However, this functional group can also present challenges in drug design, such as poor membrane permeability, rapid metabolism, and potential for toxicity. nih.govdrughunter.com Bioisosteric replacement, a strategy in medicinal chemistry, involves substituting one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. nih.govacs.org

Design Rationale for Carboxylic Acid Surrogates

The primary goal of replacing the carboxylic acid in (3R)-3-aminothiolane-3-carboxylic acid is to modulate its properties while preserving its key interactions with biological targets. An ideal surrogate should mimic the acidic proton, the spatial arrangement of oxygen atoms, and the negative charge of the carboxylate. drughunter.comacs.org Key considerations in the design of these surrogates include:

Acidity (pKa) : The surrogate should have a pKa value that allows for ionization at physiological pH, similar to a carboxylic acid (pKa ≈ 4-5). However, tuning this acidity can be advantageous; a less acidic group might improve cell permeability. nih.govdrughunter.com

Geometry and Size : The replacement group should be sterically similar to the carboxylate to fit into the same binding pocket. nih.gov

Hydrogen Bonding Capacity : The ability to form similar hydrogen bond networks is critical for maintaining binding affinity. hyphadiscovery.com

Metabolic Stability : Surrogates are often chosen for their increased resistance to metabolic processes like glucuronidation, which can be a liability for carboxylic acids. hyphadiscovery.com

Commonly employed bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, hydroxamic acids, and various other acidic heterocycles. nih.govhyphadiscovery.com Tetrazoles, for instance, are well-established surrogates with pKa values comparable to carboxylic acids and a planar structure that can mimic the carboxylate group. drughunter.comresearchgate.net Acyl sulfonamides offer a more three-dimensional structure and are generally weaker acids, which can enhance membrane permeability. drughunter.com

| Bioisostere | Typical pKa Range | Key Features | Potential Advantages |

|---|---|---|---|

| Carboxylic Acid | ~4-5 | Planar, H-bond donor/acceptor | Mimics natural ligands |

| 1H-Tetrazole | ~4.5-5 | Planar, aromatic, H-bond donor/acceptor | Metabolically stable, similar acidity to COOH drughunter.comresearchgate.net |

| Acyl Sulfonamide | ~9-10 (can be lowered) | Tetrahedral geometry, H-bond donor/acceptor | Increased lipophilicity, improved permeability drughunter.com |

| Hydroxamic Acid | ~8-9 | Metal chelating properties | Can introduce new binding interactions nih.gov |

| 3-Hydroxyisoxazole | ~4-5 | Planar, heterocyclic | Mimics planar geometry and acidity of COOH nih.gov |

Synthetic Pathways to Analogues with Modified Acidic Groups

The synthesis of (3R)-3-aminothiolane-3-carboxylic acid analogues with modified acidic groups requires versatile synthetic strategies starting from the core amino nitrile or a protected version of the parent amino acid.

Tetrazole Analogues: The most common route to 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source. core.ac.uknih.gov For the synthesis of the tetrazole analogue of (3R)-3-aminothiolane-3-carboxylic acid, the key intermediate would be (3R)-3-aminothiolane-3-carbonitrile. This reaction is typically performed using sodium azide in the presence of a Lewis acid catalyst, such as zinc bromide or ammonium (B1175870) chloride, in a suitable solvent like water/isopropanol or DMF. core.ac.ukresearchgate.net The amino group on the thiolane ring would need to be protected (e.g., with Boc or Fmoc) prior to the cycloaddition and deprotected afterward.

Step 1: Protection of the amino group of (3R)-3-aminothiolane-3-carbonitrile.

Step 2: Cycloaddition with sodium azide (NaN₃) and a catalyst (e.g., ZnBr₂) in a refluxing solvent. researchgate.netcore.ac.uk

Step 3: Acidic workup to protonate the tetrazole ring.

Step 4: Deprotection of the amino group to yield the final product.

Sulfonamide Analogues: The conversion of a carboxylic acid to a sulfonamide bioisostere is a more complex transformation. Recent advances have enabled the direct conversion of carboxylic acids to sulfonyl chlorides, which can then be reacted with ammonia (B1221849) or an amine to form the desired sulfonamide. acs.orgnih.gov A potential pathway could involve a photocatalytic method where the carboxylic acid is converted to a sulfonyl chloride via decarboxylative halosulfonylation. acs.orgnih.gov

Step 1: Start with N-protected (3R)-3-aminothiolane-3-carboxylic acid.

Step 2: Employ a copper-catalyzed or photo-redox-catalyzed reaction to convert the carboxylic acid into a sulfonyl chloride intermediate. acs.orgnih.gov

Step 3: In the same pot, react the intermediate sulfonyl chloride with a nitrogen source (e.g., ammonia) to form the primary sulfonamide. nih.gov

Step 4: Deprotection of the amino group.

Ring System Modifications and their Synthetic Implications

Altering the five-membered thiolane ring of (3R)-3-aminothiolane-3-carboxylic acid can significantly impact the compound's conformation, polarity, and steric profile, thereby influencing its biological activity. Modifications can include changing the ring size or replacing the sulfur heteroatom with another atom like nitrogen, oxygen, or carbon.

Varying Ring Heteroatoms and Sizes (e.g., pyrrolidine (B122466), oxetane (B1205548), cyclopentane (B165970) analogs)

Oxetane Analogs (Oxygen Heteroatom/Smaller Ring): Replacing the thiolane ring with a four-membered oxetane ring introduces significant conformational constraints and increases the polarity of the scaffold. The synthesis of 3-amino-3-carboxyoxetanes is synthetically demanding due to the inherent strain of the oxetane ring. A feasible route starts from oxetan-3-one. A Strecker synthesis using TMSCN and an amine source, followed by hydrolysis, could install the requisite amino and carboxyl groups at the 3-position.

Cyclopentane Analogs (Carbon Ring): Replacing the sulfur atom with a methylene (B1212753) group results in a 1-amino-3-carboxycyclopentane structure. ontosight.ai This modification reduces the polarity of the ring system compared to the thiolane parent. Synthetic strategies often involve the functionalization of a cyclopentanone (B42830) or cyclopentene (B43876) precursor. For instance, a Favorskii rearrangement of a brominated cyclopentanone derivative can be used to form the cyclopentene skeleton, which can then be further functionalized. google.com Alternatively, multicomponent reactions or Michael additions to cyclopentenones can be employed to build the substituted carbocyclic ring. ontosight.ai

| Analog Type | Key Structural Change | Primary Synthetic Challenge | Potential Starting Material |

|---|---|---|---|

| Pyrrolidine | S replaced by N-R | Stereocontrolled synthesis of the quaternary center. acs.org | 3-Pyrrolidinone or chiral N-containing precursors. google.com |

| Oxetane | Thiolane replaced by 4-membered O-heterocycle | Managing ring strain during synthesis. | Oxetan-3-one |

| Cyclopentane | S replaced by CH₂ | Controlling stereochemistry on a flexible carbocycle. | Cyclopentanone or cyclopentene derivatives. ontosight.aigoogle.com |

Stereochemical Variations and Diastereomer Synthesis

The biological activity of chiral molecules is highly dependent on their stereochemistry. For (3R)-3-aminothiolane-3-carboxylic acid, which has a single stereocenter at the C3 position, introducing additional substituents on the thiolane ring would generate diastereomers. The synthesis of these diastereomers in a controlled manner is essential for exploring the structure-activity relationship.

For example, introducing a substituent at the C4 position of the thiolane ring would create two new stereocenters, resulting in four possible diastereomers relative to the fixed (3R) configuration at C3. The stereocontrolled synthesis of these molecules often relies on substrate-controlled or reagent-controlled asymmetric reactions.

Common strategies for diastereoselective synthesis include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal-phosphine complexes) can enantioselectively or diastereoselectively transform a prochiral substrate.

Cycloaddition Reactions: Reactions like [3+2] cycloadditions can create multiple stereocenters simultaneously, with the stereochemical outcome often dictated by the geometry of the reactants and the reaction conditions. acs.org

Substrate-Controlled Reactions: Utilizing existing stereocenters in the starting material to direct the formation of new ones. For instance, the reduction of a ketone or the alkylation of an enolate on a chiral thiolane precursor can proceed with high diastereoselectivity due to steric hindrance from existing groups.

The synthesis of densely substituted pyrrolidines, a close analogue, has been achieved with high diastereoselectivity using 1,3-dipolar cycloadditions, demonstrating the power of such methods in creating multiple stereocenters in a single step. acs.org Similar principles can be applied to the synthesis of substituted thiolanes. beilstein-journals.orgnih.gov

Functionalization Strategies for Side Chain Diversification

Side chain diversification involves modifying the core structure of (3R)-3-aminothiolane-3-carboxylic acid by adding various functional groups to the thiolane ring. This strategy is crucial for probing interactions with specific sub-pockets of a biological target and optimizing properties like solubility and potency. Such non-proteinogenic amino acids with diverse side chains are valuable tools in peptide research and drug design. nih.govwikipedia.orgnih.gov

Functionalization can be targeted at the carbon atoms of the thiolane ring or, in the case of pyrrolidine analogues, at the ring nitrogen.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for late-stage modification of complex molecules. acs.orgmdpi.com Palladium-catalyzed C(sp³)–H activation, for example, could be used to introduce aryl or alkenyl groups at the C2 or C4 positions of the thiolane ring, although this can be challenging on electron-rich heterocyclic systems.

Functionalization via Precursors: A more traditional and often more reliable approach involves using a precursor that already contains a functional handle. For example, starting with a thiolane ring that has a hydroxyl or keto group allows for a wide range of subsequent chemical transformations. A hydroxyl group can be converted into ethers, esters, or halides for further substitution. A keto group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive amination to introduce diverse side chains.

Modification of Pyrrolidine Analogues: For the pyrrolidine analogue, the ring nitrogen provides an obvious and highly accessible point for diversification. N-alkylation, N-acylation, or N-arylation can be readily achieved using standard methods to introduce a vast array of substituents, thereby modulating the molecule's steric and electronic properties. nih.govrsc.org

These strategies allow for the creation of a library of analogues based on the (3R)-3-aminothiolane-3-carboxylic acid scaffold, enabling a systematic exploration of the chemical space around the core structure. nih.govacs.org

Analytical and Spectroscopic Methodologies for Characterization of 3r 3 Aminothiolane 3 Carboxylic Acid and Its Research Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (3R)-3-aminothiolane-3-carboxylic acid. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide comprehensive information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy allows for the identification and assignment of protons in the molecule. The protons on the thiolane ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the neighboring sulfur atom and the stereochemistry at the C3 position.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The quaternary carbon at the C3 position, bonded to the amino and carboxyl groups, exhibits a characteristic chemical shift. The other carbons of the thiolane ring can also be assigned based on their chemical environment and through correlation experiments.

Two-dimensional NMR techniques are crucial for assigning the complex spectra.

Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, helping to trace the connectivity within the thiolane ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of both ¹H and ¹³C signals.

For intermediates in the synthesis of (3R)-3-aminothiolane-3-carboxylic acid, such as N-protected or esterified derivatives, NMR spectroscopy is used to confirm the success of each synthetic step by observing the appearance or disappearance of characteristic signals.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| C2-H₂ | ~3.2 - 3.4 (m) | ~38 - 40 | Methylene (B1212753) protons adjacent to sulfur |

| C3 | - | ~60 - 65 | Quaternary carbon with amino and carboxyl groups |

| C4-H₂ | ~2.3 - 2.5 (m) | ~28 - 30 | Methylene protons |

| C5-H₂ | ~3.0 - 3.2 (m) | ~35 - 37 | Methylene protons adjacent to sulfur |

| COOH | - | ~175 - 180 | Carboxylic acid carbon |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of (3R)-3-aminothiolane-3-carboxylic acid and its intermediates. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

During the synthesis, MS can be used to monitor the progress of reactions. By analyzing small aliquots of the reaction mixture, researchers can track the consumption of starting materials and the formation of products and intermediates. This allows for the optimization of reaction conditions and ensures the reaction has gone to completion.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic fragment ions are produced that correspond to the loss of specific functional groups, such as the carboxylic acid group (loss of CO₂) or the amino group. This fragmentation data helps to confirm the proposed structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.19 g/mol |

| Expected [M+H]⁺ (HRMS) | 148.0427 |

| Common Fragment Ions | m/z 102 ([M+H - H₂O - CO]⁺), m/z 85 ([M+H - COOH - NH₂]⁺) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods are particularly useful for confirming the presence of the key carboxylic acid and amino moieties in (3R)-3-aminothiolane-3-carboxylic acid.

Infrared Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700-1750 cm⁻¹. The N-H stretching vibrations of the primary amine appear in the 3200-3500 cm⁻¹ region. The C-S bond of the thiolane ring shows weaker absorptions at lower frequencies.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman spectra, the C-S stretching vibration of the thiolane ring often gives a more intense and characteristic signal in Raman than in IR spectroscopy, typically in the 600-700 cm⁻¹ range. nih.gov This makes Raman spectroscopy a valuable tool for confirming the integrity of the heterocyclic ring system.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Amine) | Stretching | 3200-3500 | Moderate |

| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 (strong) | Moderate |

| N-H (Amine) | Bending | 1580-1650 | Weak |

| C-S (Thiolane) | Stretching | 600-700 | Strong |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since (3R)-3-aminothiolane-3-carboxylic acid is a chiral molecule, assessing its enantiomeric purity is of utmost importance. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this analysis.

Chiral HPLC is the most common technique for determining the enantiomeric excess (e.e.) of non-volatile compounds like amino acids. tcichemicals.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, or cyclodextrins. For amino acids, derivatization with a fluorescent tag is often employed to enhance detection sensitivity.

Chiral GC can also be used for the analysis of volatile derivatives of amino acids. mdpi.com The amino acid is typically converted to a more volatile ester or N-acyl derivative before injection onto a column with a chiral stationary phase.

For synthetic intermediates that may have multiple chiral centers, these chromatographic techniques are also essential for assessing diastereomeric purity. The separation of diastereomers can often be achieved on standard achiral stationary phases due to their different physical properties.

| Parameter | HPLC Method | GC Method (for derivatized compound) |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Capillary Column (e.g., cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol/Trifluoroacetic acid | Helium |

| Detection | UV or Fluorescence (after derivatization) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Expected Outcome | Baseline separation of the (3R) and (3S) enantiomers | Separation of the derivatized enantiomers |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. acs.org This technique is crucial for unequivocally confirming the (R) configuration at the C3 stereocenter of (3R)-3-aminothiolane-3-carboxylic acid.

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established.

In addition to absolute stereochemistry, X-ray crystallography provides a wealth of information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is valuable for understanding the physical properties of the compound and its behavior in the solid state. The synthesis of a suitable crystalline derivative may be necessary if the parent amino acid does not readily form crystals of sufficient quality for X-ray analysis.

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined |

| Space Group | Non-centrosymmetric (chiral) |

| Unit Cell Dimensions | To be determined |

| Absolute Configuration | Confirmation of the (R) configuration at C3 |

| Bond Lengths and Angles | Precise measurements of all intramolecular distances and angles |

| Intermolecular Interactions | Identification of hydrogen bonding networks and other non-covalent interactions in the crystal lattice |

Future Research Directions and Emerging Paradigms for 3r 3 Aminothiolane 3 Carboxylic Acid

Integration with Automated Synthesis and High-Throughput Experimentation

The structural complexity of (3R)-3-aminothiolane-3-carboxylic acid and its derivatives necessitates efficient and rapid optimization of synthetic and derivatization protocols. Automated synthesis and high-throughput experimentation (HTE) are powerful tools that can accelerate the exploration of this molecule's chemical space.

Future research will likely leverage automated platforms, such as stopped-flow reactors integrated into high-throughput systems, to rapidly screen reaction conditions. nih.govresearchgate.net These platforms allow for the systematic variation of parameters like catalysts, solvents, temperature, and reactant ratios on a microscale, minimizing reagent consumption and time. nih.gov For instance, the derivatization of the carboxylic acid or amine moiety can be optimized by reacting the core molecule with a diverse library of coupling partners (e.g., various amines or carboxylic acids) under hundreds of distinct conditions in a single run. researchgate.net

Continuous flow chemistry offers another avenue for the efficient and scalable synthesis of the core structure and its derivatives. uc.ptbeilstein-journals.org Flow reactors can provide precise control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate multi-step sequences without the need for isolating intermediates. beilstein-journals.org This approach would be particularly valuable for producing libraries of derivatives for biological or material screening.

Table 1: Hypothetical High-Throughput Experimentation (HTE) Array for Amide Coupling of (3R)-3-aminothiolane-3-carboxylic acid

Applications in Material Science Research and Polymer Chemistry

The unique trifunctional nature (amine, carboxylic acid, thiol) and rigid, chiral structure of (3R)-3-aminothiolane-3-carboxylic acid make it an intriguing monomer for the synthesis of novel polymers. Its incorporation into polymer backbones could impart unique physical, chemical, and biological properties.

One promising area is its use as a comonomer in the ring-opening polymerization (ROP) of lactones or cyclic thioesters to create functionalized polyesters or polythioesters. mdpi.comnih.gov The pendant amino and carboxylic acid groups would introduce sites for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or moieties that alter the polymer's solubility and thermal properties. The presence of the sulfur atom in the thiolane ring can also enhance the refractive index and metal-binding capabilities of the resulting materials.

Furthermore, this compound could be used to create novel polyamides or peptide-based polymers. The constrained conformation imposed by the thiolane ring could lead to polymers with well-defined secondary structures, analogous to peptidomimetics. These materials could find applications in hydrogels, drug delivery systems, and functional coatings. The stereochemical purity of the (3R) configuration is critical, as it would translate into stereoregular polymers with predictable and highly ordered structures.

Table 2: Potential Properties of Polymers Incorporating (3R)-3-aminothiolane-3-carboxylic acid

Green Chemistry Approaches in its Synthesis and Derivatization

Future synthetic strategies for (3R)-3-aminothiolane-3-carboxylic acid will increasingly focus on the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. This involves the use of renewable feedstocks, biocatalysis, and environmentally benign solvents and reagents.

Biocatalysis represents a particularly promising avenue. Enzymes such as transaminases, hydrolases, or engineered nitrene transferases could be employed for the stereoselective synthesis of the core molecule or its precursors, avoiding the need for chiral auxiliaries or resolution steps. nih.govmdpi.com The synthesis of cyclic amino acids using biocatalytic methods is an emerging field that could provide a direct and efficient route to the target compound. digitellinc.comrsc.org

Regarding derivatization, green chemistry principles can be applied by replacing hazardous coupling reagents with more benign alternatives or catalytic methods. mdpi.comsigmaaldrich.com The use of greener solvents, such as water, supercritical CO₂, or bio-based solvents, in both the synthesis and derivatization steps will be a key area of research. acs.org Furthermore, designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be crucial for minimizing waste.

Table 3: Comparison of Hypothetical Synthetic Routes: Traditional vs. Green Approach

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.